(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate
Description
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, an imidazopyridine moiety, and a piperidine ring
Properties
Molecular Formula |
C21H28ClN7O4 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN7O4/c1-5-29-16-13(9-24-17(22)14(16)25-19(29)15-18(23)27-33-26-15)31-11-12-7-6-8-28(10-12)20(30)32-21(2,3)4/h9,12H,5-8,10-11H2,1-4H3,(H2,23,27)/t12-/m0/s1 |
InChI Key |
CDLGJRGFBNUUSL-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCN(C3)C(=O)OC(C)(C)C)Cl)N=C1C4=NON=C4N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCN(C3)C(=O)OC(C)(C)C)Cl)N=C1C4=NON=C4N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole and imidazopyridine intermediates, which are then coupled under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group under suitable conditions.
Substitution: The chloro group on the imidazopyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and imidazopyridine moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups and structural features. Similar compounds include:
3-amino-4-azido-1,2,5-oxadiazole: Known for its use in energetic materials.
1,2,4-oxadiazole derivatives: Used in various chemical and industrial applications.
Imidazopyridine derivatives: Explored for their pharmacological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
